molecular formula C14H29ClO2 B12578675 1-Chloro-3-(undecyloxy)propan-2-OL CAS No. 201995-23-5

1-Chloro-3-(undecyloxy)propan-2-OL

Cat. No.: B12578675
CAS No.: 201995-23-5
M. Wt: 264.83 g/mol
InChI Key: UGYBMQWYHHZCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(undecyloxy)propan-2-OL is an organic compound that belongs to the class of chlorinated alcohols It features a hydroxyl group (-OH) and a chlorine atom attached to a propane backbone, with an undecyloxy group (C11H23O) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(undecyloxy)propan-2-OL typically involves the reaction of 1-chloro-2,3-epoxypropane with undecanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of undecanol attacks the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(undecyloxy)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The chlorine atom can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 1,3-dihydroxypropane derivatives.

    Substitution: Formation of various substituted propan-2-OL derivatives.

Scientific Research Applications

1-Chloro-3-(undecyloxy)propan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(undecyloxy)propan-2-OL depends on its chemical reactivity. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-propanol: Lacks the undecyloxy group, making it less hydrophobic.

    3-Chloro-1-propanol: Similar structure but different substitution pattern.

    1-Bromo-3-(undecyloxy)propan-2-OL: Similar but with a bromine atom instead of chlorine.

Uniqueness

1-Chloro-3-(undecyloxy)propan-2-OL is unique due to the presence of the long undecyloxy chain, which imparts distinct hydrophobic properties. This makes it suitable for applications where amphiphilic behavior is desired.

Properties

CAS No.

201995-23-5

Molecular Formula

C14H29ClO2

Molecular Weight

264.83 g/mol

IUPAC Name

1-chloro-3-undecoxypropan-2-ol

InChI

InChI=1S/C14H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-17-13-14(16)12-15/h14,16H,2-13H2,1H3

InChI Key

UGYBMQWYHHZCLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCC(CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.